Comprehensive Physicochemical Profiling and Synthetic Utility of 1-(2-Amino-4-hydroxy-5-methoxyphenyl)ethanone
Comprehensive Physicochemical Profiling and Synthetic Utility of 1-(2-Amino-4-hydroxy-5-methoxyphenyl)ethanone
Executive Summary
The rational design of heterocyclic drug scaffolds relies heavily on the physicochemical integrity and reactivity of their building blocks. 1-(2-Amino-4-hydroxy-5-methoxyphenyl)ethanone (CAS: 2092211-76-0) [1] is a highly functionalized ortho-aminoaryl ketone. Featuring a unique tetrasubstituted benzene core, this compound serves as a critical precursor in the synthesis of complex quinoline-based therapeutics, including topoisomerase I inhibitors (e.g., camptothecin analogs)[2] and advanced kinase inhibitors.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, detailing the causality behind its structural behavior, self-validating characterization protocols, and its mechanistic role in the Friedländer annulation.
Structural Causality & Physicochemical Properties
The molecular architecture of 1-(2-Amino-4-hydroxy-5-methoxyphenyl)ethanone (Molecular Formula: C₉H₁₁NO₃) is defined by the interplay of its functional groups:
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Intramolecular Hydrogen Bonding: The 2-amino group acts as a hydrogen bond donor to the adjacent 1-acetyl carbonyl oxygen. This interaction locks the molecule into a planar, pseudo-six-membered ring conformation. Causality: This pre-organization reduces the solvent-accessible topological polar surface area (TPSA), slightly depressing aqueous solubility while enhancing passive membrane permeability (LogP). Furthermore, this planarity is entropically favorable for subsequent cyclization reactions.
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Electronic Push-Pull System: The electron-withdrawing acetyl group at C1 significantly reduces the basicity of the C2-aniline nitrogen. Conversely, the C4-hydroxy and C5-methoxy groups form a highly electron-donating "guaiacol-like" motif, which increases the electron density of the aromatic ring, making it highly susceptible to electrophilic functionalization.
Quantitative Physicochemical Data Matrix
| Property | Value / Prediction | Analytical Significance |
| Molecular Weight | 181.19 g/mol | Optimal for fragment-based drug discovery (FBDD). |
| Exact Mass | 181.0739 Da | High-resolution mass spectrometry (HRMS) target. |
| pKa₁ (Aniline -NH₂) | ~2.1 | Depressed basicity due to the ortho-acetyl group's electron-withdrawing effect. |
| pKa₂ (Phenol -OH) | ~9.2 | Standard phenolic ionization; critical for solubility at physiological pH. |
| LogP (Octanol/Water) | 1.4 – 1.8 | Ideal lipophilicity for oral bioavailability (Lipinski compliant). |
| TPSA | 75.99 Ų | Predicts excellent cellular permeability. |
Self-Validating Analytical Protocols
To ensure absolute scientific integrity, the characterization of this compound must employ methodologies that inherently validate their own data outputs.
High-Throughput Potentiometric pKa Determination
Due to the compound's limited aqueous solubility in its unionized state, a standard aqueous titration will fail. A cosolvent approach using the Yasuda-Shedlovsky extrapolation is required.
Step-by-Step Methodology:
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Electrode Standardization: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25.0 ± 0.1 °C under an argon atmosphere to prevent CO₂ absorption.
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Cosolvent Preparation: Prepare solutions of the compound (1 mM) in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH v/v) containing 0.15 M KCl as a background electrolyte.
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Titration: Titrate each solution with standardized 0.5 M KOH using an automated micro-dispenser.
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Self-Validation (Gran Plot): The software must generate a Gran plot in real-time. Causality: If the Gran plot deviates from strict linearity (R² < 0.995), it indicates electrode fouling or carbonate contamination in the titrant. The system is programmed to automatically flag and reject the run.
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Extrapolation: Plot the apparent pKa values against the inverse dielectric constant of the solvent mixtures. Extrapolate the linear regression to 0% cosolvent (pure water) to determine the true aqueous pKa.
Shake-Flask LC-MS Method for LogP/LogD Profiling
Traditional UV-Vis quantification is inadequate here; the electron-rich aminophenol moiety is prone to trace oxidative degradation in aqueous solutions, which would skew UV absorbance data.
Step-by-Step Methodology:
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Phase Saturation: Vigorously stir 1-octanol and aqueous buffer (pH 7.4) together for 24 hours to mutually saturate the phases.
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Equilibration: Dissolve 1 mg of the compound in 1 mL of the saturated octanol phase. Add 1 mL of the saturated aqueous phase. Shake at 25 °C for 60 minutes.
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Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to ensure a sharp phase boundary.
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LC-MS Quantification: Extract aliquots from both layers. Analyze using LC-MS (ESI+ mode, monitoring m/z 182.08 [M+H]⁺). Causality: Mass spectrometry ensures that only the intact parent compound is quantified, ignoring any trace oxidative degradants.
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Self-Validation (Mass Balance): Calculate the Mass Balance Index (MBI).
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MBI=(Coct×Voct+Caq×Vaq)/(Cinitial×Vinitial)
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If the MBI falls below 0.95, the assay is automatically invalidated, indicating compound degradation or adsorption to the glassware during the equilibration phase.
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Fig 1. Multiparametric physicochemical characterization workflow for CAS 2092211-76-0.
Synthetic Utility: The Friedländer Annulation
The primary industrial and medicinal application of 1-(2-Amino-4-hydroxy-5-methoxyphenyl)ethanone is its use as an ortho-aminoaryl ketone in the Friedländer quinoline synthesis [3]. This reaction is a cornerstone for constructing highly substituted quinoline rings, which are privileged scaffolds in pharmacology [4].
Mechanistic Causality
When reacted with an α -methylene carbonyl compound (e.g., ethyl acetoacetate), the synthesis proceeds via a tightly controlled cascade:
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Aldol Condensation: The basic or acidic catalyst promotes an intermolecular aldol addition between the acetyl group of our starting material and the α -carbon of the reagent, followed by dehydration to form an α,β -unsaturated intermediate.
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Schiff Base Formation: The ortho-amino group attacks the remaining carbonyl carbon. The pre-organized planarity of 1-(2-Amino-4-hydroxy-5-methoxyphenyl)ethanone (due to its native intramolecular H-bond) drastically lowers the activation energy for this step.
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Aromatization: Subsequent dehydration yields a fully aromatized 7-hydroxy-6-methoxyquinoline scaffold.
The resulting 7-hydroxy-6-methoxy substitution pattern is highly prized. The 7-hydroxy group serves as a synthetic handle for late-stage functionalization (e.g., triflation for Suzuki-Miyaura cross-coupling), while the 6-methoxy group modulates the electron density of the quinoline core to optimize target binding kinetics.
Fig 2. Friedländer annulation mechanism utilizing the o-aminoaryl ketone precursor.
Conclusion
1-(2-Amino-4-hydroxy-5-methoxyphenyl)ethanone is far more than a simple building block; it is a precisely tuned chemical instrument. Its specific substitution pattern dictates a rigid conformation and predictable pKa/LogP profiles, making it an ideal candidate for rigorous, self-validating analytical workflows. By understanding the causality behind its electronic and steric properties, drug development professionals can leverage this compound via Friedländer annulations to reliably generate high-value, biologically active quinoline therapeutics.
References
- Appchem. "1-(2-Amino-4-hydroxy-5-methoxyphenyl)ethanone | 2092211-76-0 | Chemical Properties." Appchem Catalog.
- Google Patents. "EP2862571A1 - Compound of camptothecin and preparation and use thereof." Google Patents.
- ACS Publications. "Recent Advances in the Friedländer Reaction." Chemical Reviews.
- RSC Publishing. "Organic & Biomolecular Chemistry: Synthesis of quinoline derivatives." Royal Society of Chemistry.
